molecular formula As2H4 B098450 arsanylarsane CAS No. 15942-63-9

arsanylarsane

Cat. No.: B098450
CAS No.: 15942-63-9
M. Wt: 153.875 g/mol
InChI Key: YASNYMOWPQKVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: arsanylarsane can be synthesized through the reaction of arsenic trichloride (AsCl₃) with sodium borohydride (NaBH₄) in an aqueous medium. The reaction proceeds via the formation of arsane (AsH₃), which subsequently undergoes condensation to form diarsane. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity .

Industrial Production Methods: Industrial production of diarsane is less common due to its limited commercial applications. when required, it can be produced using similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: arsanylarsane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenic oxides, such as arsenic trioxide (As₂O₃).

    Reduction: It can be reduced to form arsane (AsH₃) under specific conditions.

    Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed:

Scientific Research Applications

arsanylarsane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diarsane involves its interaction with various molecular targets. In biological systems, diarsane can interact with thiol groups in proteins, leading to the formation of arsenic-thiol complexes. This interaction can disrupt protein function and lead to cellular toxicity. The pathways involved include the inhibition of enzyme activity and the induction of oxidative stress .

Comparison with Similar Compounds

    Arsane (AsH₃): A simpler arsenic hydride with similar chemical properties.

    Triarsane (As₃H₅): A higher homolog in the arsane series with different reactivity and stability.

Uniqueness: arsanylarsane is unique due to its intermediate position in the arsane series, exhibiting properties that are distinct from both arsane and triarsane. Its ability to undergo condensation reactions and form various substituted derivatives makes it a valuable compound for research and industrial applications .

Properties

CAS No.

15942-63-9

Molecular Formula

As2H4

Molecular Weight

153.875 g/mol

IUPAC Name

arsanylarsane

InChI

InChI=1S/As2H4/c1-2/h1-2H2

InChI Key

YASNYMOWPQKVTK-UHFFFAOYSA-N

SMILES

[AsH2][AsH2]

Canonical SMILES

[AsH2][AsH2]

Synonyms

Diarsine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.